N-{4-[1-(2-methoxyacetyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound features a 4,5-dihydropyrazole core substituted with a 2-methylphenyl group at position 5 and a 2-methoxyacetyl group at position 1. The para-substituted phenyl ring at position 3 is linked to a methanesulfonamide group. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
N-[4-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-6-4-5-7-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-10-16(11-9-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYLVADTOYNKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(2-methoxyacetyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, where the pyrazole intermediate is treated with methanesulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions: The final steps involve various substitution reactions to introduce the methoxyacetyl and methylphenyl groups. These reactions are typically carried out under controlled conditions to ensure the desired regioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(2-methoxyacetyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methoxyacetyl group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[1-(2-methoxyacetyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[1-(2-methoxyacetyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
Key Compounds :
N-{3-[1-(Methoxyacetyl)-5-(3-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide ()
- Structural Differences :
- The phenyl group at position 5 is substituted with a nitro group (3-nitrophenyl) instead of 2-methylphenyl.
- The sulfonamide-linked phenyl ring is at the meta position (C3) rather than para (C4).
- Implications :
- Meta-substitution may reduce steric accessibility for target binding compared to para-substitution.
N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-Dihydropyrazol-5-yl]phenyl]methanesulfonamide () Structural Differences:
- The acyl group at position 1 is 2-methylpropanoyl (isobutyryl) instead of 2-methoxyacetyl. Implications:
- The bulkier isobutyryl group increases lipophilicity, which may enhance membrane permeability but reduce solubility compared to the methoxyacetyl group.
Functional Group Modifications in Related Sulfonamide Derivatives
Key Compounds :
4-(4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-yl)-Benzenesulfonamide ()
- Structural Differences :
- The pyrazole core is oxidized (5-oxo) and lacks the 2-methylphenyl substituent.
- No methoxyacetyl or aryl substituents on the pyrazole. Implications:
- The 5-oxo group introduces a ketone, which may enhance electrophilicity and reactivity.
- Simplified structure likely results in lower target specificity compared to the multi-substituted target compound.
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide ()
- Structural Differences :
- Replaces the sulfonamide group with a carbothioamide moiety.
- Incorporates a triazole ring instead of a dihydropyrazole.
- Implications :
- Carbothioamide may confer different metabolic stability compared to sulfonamide.
Data Table: Structural and Functional Comparisons
Biological Activity
N-{4-[1-(2-methoxyacetyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : N-[4-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Molecular Formula : C20H23N3O4S
- CAS Number : 851718-19-9
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with a diketone.
- Introduction of the Methanesulfonamide Group : This is achieved through a sulfonation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. Recent studies have indicated that compounds with similar structures often exhibit anti-inflammatory, anticancer, and analgesic properties .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. A study involving molecular docking simulations suggested that this compound could inhibit human prostaglandin reductase (PTGR2), an enzyme implicated in cancer progression . The binding interactions were characterized by strong noncovalent interactions, indicating a plausible inhibitory mechanism.
Anti-inflammatory Effects
Similar pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. For instance, compounds in this class have shown efficacy in reducing inflammation in various animal models .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of PTGR2 | |
| Anti-inflammatory | Modulation of cytokine production | |
| Analgesic | Interaction with pain receptors |
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized various pyrazole derivatives and evaluated their anticancer potential through cell viability assays and molecular docking studies. The results indicated that this compound showed potent inhibition against cancer cell lines, suggesting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Efficacy
Another investigation focused on the anti-inflammatory effects of similar compounds. The study demonstrated that these derivatives significantly reduced inflammation markers in animal models, supporting the hypothesis that this compound may exert similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
